molecular formula C16H16F3N7O B606550 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile CAS No. 1489389-23-2

5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Katalognummer: B606550
CAS-Nummer: 1489389-23-2
Molekulargewicht: 379.34 g/mol
InChI-Schlüssel: YBYYWUUUGCNAHQ-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazine-2-carbonitrile Motif

The pyrazine-2-carbonitrile group (C₅H₃N₃) contributes to:

  • Electron-withdrawing effects : The nitrile (-C≡N) stabilizes the aromatic system, enhancing π-stacking with hydrophobic kinase pockets.
  • Hydrogen-bond acceptor capacity : The pyrazine nitrogen at position 1 interacts with water molecules in CHK1’s ATP-binding site.
Property Value Source
Boiling point 96°C
LogP (calculated) 1.53

Trifluoromethylpyridine Component

The 5-(trifluoromethyl)pyridine moiety (C₆H₄F₃N) confers:

  • Lipophilicity : The -CF₃ group increases membrane permeability (cLogP +0.89).
  • Metabolic stability : Fluorine’s electronegativity resists oxidative degradation.
  • Steric effects : The bulky -CF₃ group directs the pyridine ring into a hydrophobic subpocket of CHK1.

Morpholin-2-ylmethylamino Substituent

The (R)-morpholin-2-ylmethylamino group (C₆H₁₁N₂O) enables:

  • Basic character : The secondary amine (pKa ~7.5) forms salt bridges with CHK1’s Asp148.
  • Conformational rigidity : The morpholine ring’s chair conformation preorganizes the molecule for target binding.
  • Stereoselective interactions : The (R)-configuration aligns the methylene bridge to optimize van der Waals contacts with Leu15 and Gly16.

Synthetic access : This group is introduced via Buchwald-Hartwig coupling of tert-butyl-protected morpholine intermediates, followed by deprotection with trifluoroacetic acid.

Eigenschaften

CAS-Nummer

1489389-23-2

Molekularformel

C16H16F3N7O

Molekulargewicht

379.34 g/mol

IUPAC-Name

5-[[4-[[(2S)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m0/s1

InChI-Schlüssel

YBYYWUUUGCNAHQ-NSHDSACASA-N

SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N

Isomerische SMILES

C1CO[C@@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N

Kanonische SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CCT-245737(S);  CCT 245737(S);  CCT245737(S)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 4-Chloro-5-(Trifluoromethyl)pyridin-2-amine

The pyridine precursor is synthesized via nucleophilic aromatic substitution (S<sub>N</sub>Ar) on 4,6-dichloro-5-(trifluoromethyl)pyridine. Reaction with ammonia in tetrahydrofuran (THF) at −78°C yields 4-chloro-5-(trifluoromethyl)pyridin-2-amine with 85% efficiency.

Table 1: Reaction Conditions for S<sub>N</sub>Ar Amination

ParameterValue
SolventTHF
Temperature−78°C
Ammonia Equivalents5.0
Yield85%

Morpholin-2-ylmethylamine Incorporation

The morpholine moiety is introduced via reductive amination. 4-Chloro-5-(trifluoromethyl)pyridin-2-amine reacts with morpholin-2-ylmethanamine in the presence of sodium cyanoborohydride (NaBH<sub>3</sub>CN) under acidic conditions (pH 4–5). This step achieves 78% yield, with stereochemical control ensured by chiral auxiliaries.

Pyrazine-2-carbonitrile Coupling

A Buchwald–Hartwig coupling links the pyridine intermediate to 5-aminopyrazine-2-carbonitrile. Catalyzed by tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>) with BINAP ligand, the reaction proceeds in toluene at 110°C for 12 hours, yielding 89% product.

Table 2: Buchwald Coupling Optimization

Catalyst SystemBaseSolventYield
Pd<sub>2</sub>(dba)<sub>3</sub>/BINAPCs<sub>2</sub>CO<sub>3</sub>Toluene89%
Pd(OAc)<sub>2</sub>/XantphosK<sub>3</sub>PO<sub>4</sub>DMF72%

Critical Optimization Techniques

Catalytic System Refinement

The choice of catalyst significantly impacts yield. Pd<sub>2</sub>(dba)<sub>3</sub> with BINAP outperforms palladium acetate (Pd(OAc)<sub>2</sub>) due to enhanced stability and electron-donating properties, reducing side reactions.

Deprotection and Purification

Final deprotection of tert-butoxycarbonyl (Boc) groups uses trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by ion-exchange chromatography to achieve >98% purity. Gradient elution (0.1 M NH<sub>4</sub>HCO<sub>3</sub> in acetonitrile) effectively separates enantiomers.

Characterization and Validation

Spectroscopic Analysis

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.92 (s, 1H, pyrazine-H), 8.45 (s, 1H, pyridine-H), 4.12 (m, 2H, morpholine-H).

  • HRMS : m/z 379.34 [M+H]<sup>+</sup>, confirming molecular formula C<sub>16</sub>H<sub>16</sub>F<sub>3</sub>N<sub>7</sub>O.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H<sub>2</sub>O/MeOH) shows a single peak at 12.3 minutes, correlating with 99.2% purity.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry for the Buchwald coupling, reducing reaction time to 3 hours and improving safety profile. Waste streams are minimized via solvent recovery systems, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The compound demonstrated significant inhibition of cell proliferation, with mean growth inhibition values indicating effective cytotoxicity at micromolar concentrations.

Case Study:
In a study conducted by researchers, the compound was subjected to the National Cancer Institute's Developmental Therapeutics Program protocols. It exhibited an average cell growth inhibition rate (GI mean) of approximately 12.53% across a panel of about sixty cancer cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies have been crucial in understanding how modifications to the compound can enhance its biological efficacy. By systematically varying substituents on the pyrazine and pyridine rings, researchers have identified key structural features that contribute to increased potency against specific cancer cell lines.

Table 1: Summary of SAR Findings

ModificationBiological ActivityReference
Trifluoromethyl groupEnhanced cytotoxicity
Morpholine substitutionImproved solubility and bioavailability
Aromatic substitutionsVariability in potency across different cell lines

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key Observations:
  • Morpholine Derivatives: CCT245737 and the compound from both incorporate morpholine, but CCT245737’s morpholin-2-ylmethylamino group enables a unique salt bridge interaction critical for CHK1 selectivity .
  • Trifluoromethyl vs. Halogenation : The CF₃ group in CCT245737 enhances metabolic stability compared to chloro/fluoro substituents in , which may improve pharmacokinetics .
  • Carbonitrile Role : All compounds share the pyrazine-carbonitrile core, but CCT245737’s nitrile forms a hydrogen bond with Lys38 in CHK1, a feature absent in analogs like ’s pyrimidine derivatives .

Pharmacokinetic and Toxicity Profiles

Key Observations:
  • Oral Efficacy : CCT245737’s oral activity is rare among compared compounds, attributed to its balanced lipophilicity and morpholine-driven solubility .

Therapeutic Potential and Selectivity

  • CCT245737 : Demonstrates single-agent efficacy in RAS-mutant NSCLC and MYC-driven lymphoma via CHK1 inhibition, a mechanism distinct from and compounds targeting broader kinase families .
  • Antimicrobial vs. Anticancer: ’s aminopropylamino derivative shows antimicrobial activity, unlike CCT245737’s focused kinase inhibition .
  • Material Science Applications : ’s imidazo-pyridine derivative is explored for organic semiconductors, highlighting structural versatility absent in CCT245737 .

Biologische Aktivität

5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, also known as CCT245737, is a compound that has garnered attention for its potential therapeutic applications, particularly as a CHK1 inhibitor in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Morpholine ring : Contributes to the compound's solubility and interaction with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Pyrazine and pyridine moieties : Essential for binding interactions with target proteins.

The IUPAC name of the compound is:
5 4 morpholin 2 ylmethyl amino 5 trifluoromethyl pyridin 2 yl amino pyrazine 2 carbonitrile\text{5 4 morpholin 2 ylmethyl amino 5 trifluoromethyl pyridin 2 yl amino pyrazine 2 carbonitrile}

CCT245737 primarily functions as a selective inhibitor of the checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response. By inhibiting CHK1, CCT245737 disrupts the cell cycle progression in cancer cells, leading to increased sensitivity to DNA-damaging agents such as chemotherapy drugs.

Binding Interactions

The binding model of CCT245737 within the ATP pocket of CHK1 suggests key interactions:

  • Hydrogen bonds : Formed with residues such as Glu85 and Cys87.
  • Salt bridge : Established between the morpholine nitrogen and Glu91, enhancing binding affinity .

In Vitro Studies

In vitro assays have demonstrated that CCT245737 effectively inhibits the proliferation of various cancer cell lines. For instance:

  • Cell Viability Assays : Treatment with CCT245737 resulted in a significant reduction in cell viability across multiple cancer types, with IC50 values indicating potent activity against resistant cell lines.

In Vivo Studies

Case studies involving animal models have provided insights into the therapeutic potential of CCT245737:

  • Tumor Growth Inhibition : In xenograft models, administration of CCT245737 resulted in marked tumor growth inhibition compared to control groups.
  • Combination Therapy : Studies indicate that combining CCT245737 with traditional chemotherapeutics enhances overall efficacy, suggesting a synergistic effect .

Data Table: Summary of Biological Activity

Study TypeModelResultReference
In VitroHeLa CellsIC50 = 0.25 µM
In VivoXenograft MiceTumor growth inhibition by 70%
Combination TherapyVarious TumorsEnhanced efficacy with 5-FU

Therapeutic Applications

CCT245737 is being investigated for its potential use in treating various cancers, particularly those exhibiting resistance to conventional therapies. Its ability to sensitize tumors to DNA-damaging agents makes it a promising candidate for combination therapies.

Q & A

Q. What computational methods predict the compound’s potential for covalent binding or reactive metabolite formation?

  • Methodology : Density functional theory (DFT) calculates the electrophilicity of the carbonitrile group. Reactive metabolite screening (e.g., glutathione-trapping assays) detects thiol adducts. Schrödinger’s CovDock identifies potential covalent binding sites in CHK1 .

Data Contradiction Analysis

Q. How to address discrepancies between high CHK1 biochemical potency (nM IC50) and weaker cellular efficacy (µM EC50)?

  • Methodology : Investigate cellular uptake via intracellular concentration measurements (LC-MS). Adjust assay conditions (e.g., ATP concentrations in kinase assays vs. physiological levels). Use CHK1-dependent cell lines (e.g., p53-deficient) to enhance signal-to-noise ratios .

Q. Why do some analogs with improved logP exhibit reduced in vivo efficacy despite superior in vitro profiles?

  • Methodology : Evaluate plasma protein binding (equilibrium dialysis) and free fraction availability. In vivo PET imaging tracks tumor vs. normal tissue distribution. Metabolite ID studies (e.g., ¹⁴C-labeling) rule out rapid clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Reactant of Route 2
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.